molecular formula C18H18O4 B4958812 7-[(2-oxocyclohexyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[(2-oxocyclohexyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B4958812
M. Wt: 298.3 g/mol
InChI Key: ASDUSTZWWFFOCR-UHFFFAOYSA-N
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Description

7-[(2-Oxocyclohexyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic derivative of the 2,3-dihydrocyclopenta[c]chromen-4(1H)-one scaffold, a bicyclic coumarin-like structure with a fused cyclopentane ring. The compound features a 2-oxocyclohexyloxy substituent at the C7 position, distinguishing it from simpler hydroxylated analogs like 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (a key precursor noted in and ). This substitution introduces a ketone-containing cyclohexyl group, which may enhance lipophilicity and influence binding to biological targets.

Properties

IUPAC Name

7-(2-oxocyclohexyl)oxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c19-15-6-1-2-7-16(15)21-11-8-9-13-12-4-3-5-14(12)18(20)22-17(13)10-11/h8-10,16H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDUSTZWWFFOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-[(2-oxocyclohexyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure

The compound can be represented by the following structure:

C15H18O3\text{C}_{15}\text{H}_{18}\text{O}_3

This structure includes a cyclopenta[c]chromene core with an alkoxy substituent, which is critical for its biological properties.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study on related compounds showed promising results against various human tumor cell lines including HL-60 and BGC-823. The effective concentration (EC50) values were reported to be in the range of 2.12 to 3.96 µg/mL, indicating a strong potential for development as an anticancer agent .

CompoundCell LineEC50 (µg/mL)
4A(10)HL-602.12
4A(11)BGC-8233.66
4A(12)Bel-74023.96
4B(3)KB2.38

Antifungal Activity

The compound has also been evaluated for antifungal activity. In comparative studies, it was found that similar compounds displayed excellent fungicidal activity against Botrytis cinerea and Sclerotinia sclerotiorum. The EC50 values were comparable to commercial fungicides, highlighting its potential in agricultural applications .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets, leading to apoptosis in tumor cells and disruption of fungal cell membranes. The presence of the oxocyclohexyl group is believed to enhance these interactions.

Case Studies

  • Study on Antitumor Activity : A series of derivatives were tested for their cytotoxic effects on various cancer cell lines. Compounds with structural similarities to this compound demonstrated significant inhibition of cell proliferation.
  • Fungicidal Efficacy : Another study focused on the fungicidal properties of related compounds against Botrytis cinerea. The results indicated that certain derivatives had EC50 values lower than those of established fungicides, suggesting their viability as new antifungal agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 2,3-dihydrocyclopenta[c]chromen-4(1H)-one core is highly versatile, allowing diverse substitutions at the C7 position. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of C7-Substituted Derivatives

Compound Name Substituent at C7 Molecular Formula Key Properties/Activities References
7-[(2-Oxocyclohexyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (Target) 2-Oxocyclohexyloxy C₁₈H₁₈O₄* Hypothesized enhanced lipophilicity N/A†
7-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one -OH C₁₂H₁₀O₃ Biotransformed by fungi to 7,9-dihydroxy analog
7-[(4-Methoxybenzyl)oxy]-6-methyl derivative 4-Methoxybenzyloxy + 6-methyl C₂₁H₂₀O₄ Noted for molecular weight (336.387 Da)
9-(3,3-Dimethyl-2-oxobutoxy)-7-methyl derivative 3,3-Dimethyl-2-oxobutoxy + 7-methyl C₂₀H₂₂O₄ Increased steric bulk; potential metabolic stability
7-((4-Amino-6-(p-tolylamino)-1,3,5-triazin-2-yl)methoxy) derivative (comp. 24) Triazinylmethyl C₂₄H₂₂N₆O₃ Dual FFAR1/FFAR4 allosteric modulation
9-[2-(4-Chlorophenyl)-2-oxoethoxy]-7-methyl derivative 2-(4-Chlorophenyl)-2-oxoethoxy C₂₁H₁₇ClO₄ Halogenated substituent for targeted binding

*Calculated based on core (C₁₂H₁₀O₃) + substituent (C₆H₉O₂) – H₂O.
†Direct data for the target compound are absent in the provided evidence; inferences drawn from structural analogs.

Substituent Effects on Pharmacological Activity

  • Lipophilicity and Bioavailability : The 2-oxocyclohexyloxy group in the target compound likely increases lipophilicity compared to hydroxylated () or polar triazinylmethyl derivatives (). This could enhance membrane permeability but may also affect solubility.
  • Enzyme Inhibition : Derivatives with bulky substituents (e.g., 3,3-dimethyl-2-oxobutoxy in ) may exhibit steric hindrance, reducing off-target interactions. In contrast, smaller groups like the 4-methoxybenzyloxy () could improve binding to flat enzymatic pockets.
  • PAINS Alerts : The 2,3-dihydrocyclopenta[c]chromen-4(1H)-one core is flagged as PAINS-ok (pan-assay interference compounds) in certain contexts (), suggesting caution in high-throughput screening. However, substitutions like halogenation () might mitigate such issues.

Q & A

Q. What are the recommended synthetic strategies for 7-[(2-oxocyclohexyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one?

The compound’s synthesis can be approached via multicomponent condensation reactions. A common method involves coupling coumarin derivatives with substituted cyclohexanone intermediates under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) . Key steps include:

  • Aldol condensation : To form the cyclopenta[c]chromenone core.
  • Etherification : Introducing the 2-oxocyclohexyloxy group via nucleophilic substitution or Mitsunobu reaction .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Standard methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexyloxy group at C7) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation .
  • Thermal analysis : DSC to determine melting points and stability (predicted range: 180–220°C based on analogs) .
  • Computational modeling : DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or cyclooxygenases (COX-1/2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

Critical parameters include:

ParameterOptimal RangeImpact
Temperature80–100°CHigher temps favor cyclization but risk decomposition
Catalyst10 mol% H₂SO₄Enhances electrophilic activation of carbonyl groups
SolventToluene/DMF (1:1)Balances solubility and reactivity
Pilot studies using design-of-experiment (DoE) approaches, such as factorial designs, are recommended to resolve competing reaction pathways .

Q. What strategies address contradictions in reported biological activity data for this compound class?

Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, incubation time).
  • Structural analogs : Subtle substituent changes (e.g., methoxy vs. chloro groups) drastically alter bioactivity .
  • Target promiscuity : Use proteomics (e.g., affinity chromatography/MS) to identify off-target interactions .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Key structural motifs influencing activity:

SubstituentPositionEffect
2-OxocyclohexyloxyC7Enhances lipophilicity and membrane permeability
Methyl groupC2/C3Stabilizes the dihydrocyclopenta ring, reducing metabolic degradation
Computational docking (e.g., AutoDock Vina) can prioritize derivatives with optimized binding to targets like EGFR or DNA topoisomerases .

Q. What advanced techniques validate mechanistic hypotheses for its biological activity?

  • Kinetic studies : Surface plasmon resonance (SPR) to measure binding kinetics with purified enzymes .
  • Metabolic profiling : LC-MS/MS to identify phase I/II metabolites in hepatic microsomes .
  • Transcriptomics : RNA-seq to map gene expression changes in treated cell lines .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for similar chromenones?

Discrepancies often stem from:

  • Crystallinity : Amorphous vs. crystalline forms (assessed via XRD) .
  • Solvent polarity : LogP values (predicted ~3.2) suggest poor aqueous solubility, necessitating DMSO or PEG-400 carriers .

Methodological Recommendations

  • Synthetic challenges : Monitor reaction progress via TLC (Rf = 0.3–0.5 in 30% ethyl acetate/hexane) to prevent over-cyclization .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

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